molecular formula C25H25NO7 B14166984 1-[[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxochromen-8-yl]methyl]pyrrolidine-2-carboxylic acid

1-[[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxochromen-8-yl]methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B14166984
M. Wt: 451.5 g/mol
InChI Key: OLGWJMXQAJFNQU-UHFFFAOYSA-N
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Description

1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline is a complex organic compound that features a unique combination of structural motifs, including a benzodioxepin ring, a chromenone moiety, and a proline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline typically involves multi-step organic reactions. The key steps include the formation of the benzodioxepin ring, the chromenone moiety, and the coupling with D-proline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of Lewis acids or bases.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline is not fully understood. it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxepin and chromenone moieties may play a crucial role in these interactions by providing specific binding sites and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin: A simpler analog that lacks the chromenone and proline moieties.

    Chromenone Derivatives: Compounds that contain the chromenone structure but lack the benzodioxepin and proline components.

    Proline Derivatives: Compounds that feature the proline moiety but do not include the benzodioxepin and chromenone structures.

Uniqueness

1-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-8-yl]methyl}-D-proline is unique due to its combination of three distinct structural motifs, which may confer unique biological and chemical properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C25H25NO7

Molecular Weight

451.5 g/mol

IUPAC Name

1-[[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-hydroxy-2-methyl-4-oxochromen-8-yl]methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C25H25NO7/c1-14-22(15-5-8-20-21(12-15)32-11-3-10-31-20)23(28)16-6-7-19(27)17(24(16)33-14)13-26-9-2-4-18(26)25(29)30/h5-8,12,18,27H,2-4,9-11,13H2,1H3,(H,29,30)

InChI Key

OLGWJMXQAJFNQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3C(=O)O)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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